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N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase selectivity CDK7 CDK2

N-Benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890634-80-7) is a trisubstituted pyrazolo[1,5-a]pyrimidine derivative featuring a 2-chlorophenyl group at C3, a methyl group at C5, and an N-benzylamine at C7. This scaffold has been established as a privileged template for cyclin-dependent kinase (CDK) inhibition, with the pyrazolo[1,5-a]pyrimidine core identified as superior to other bicyclic cores for CDK2 inhibitor development.

Molecular Formula C20H17ClN4
Molecular Weight 348.83
CAS No. 890634-80-7
Cat. No. B2412137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890634-80-7
Molecular FormulaC20H17ClN4
Molecular Weight348.83
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4Cl
InChIInChI=1S/C20H17ClN4/c1-14-11-19(22-12-15-7-3-2-4-8-15)25-20(24-14)17(13-23-25)16-9-5-6-10-18(16)21/h2-11,13,22H,12H2,1H3
InChIKeyPQKFEZUGDLJWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890634-80-7): A Trisubstituted Pyrazolo[1,5-a]pyrimidine Scaffold for Differentiated Kinase Research


N-Benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890634-80-7) is a trisubstituted pyrazolo[1,5-a]pyrimidine derivative featuring a 2-chlorophenyl group at C3, a methyl group at C5, and an N-benzylamine at C7. This scaffold has been established as a privileged template for cyclin-dependent kinase (CDK) inhibition, with the pyrazolo[1,5-a]pyrimidine core identified as superior to other bicyclic cores for CDK2 inhibitor development [1]. The N-benzyl substitution at the 7-position is a key structural feature that distinguishes this compound from N-aryl analogs, conferring altered kinase selectivity and pharmacokinetic profiles [2]. Direct quantitative bioactivity data for this specific compound remains limited in the public domain; the evidence presented herein relies on class-level inference and cross-study comparisons with closely related analogs.

Why Generic Substitution Fails: The Critical Impact of 7‑Position Substituent Identity on Kinase Selectivity and ADME Properties in the Pyrazolo[1,5‑a]pyrimidine Series


Pyrazolo[1,5‑a]pyrimidin‑7‑amine derivatives cannot be freely interchanged based solely on core scaffold similarity. Published structure–activity relationship studies demonstrate that the identity of the 7‑position amine substituent is a primary determinant of both kinase selectivity and pharmacokinetic performance. Specifically, N‑benzyl substituted analogs exhibit significantly different selectivity profiles and oral bioavailability compared to N‑aryl substituted counterparts [REFS‑1]. Furthermore, the choice of halogen substituent on the C3‑aryl ring modulates hinge‑region hydrogen bonding and halogen bonding interactions, directly affecting CDK2 inhibitory potency [REFS‑2]. These observations make generic substitution scientifically unsound; each substitution pattern must be evaluated as a distinct chemical entity. The following quantitative evidence details exactly how this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence: N-Benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


N-Benzyl at C7 Drives a >40‑Fold Shift in CDK7 vs. CDK2 Selectivity Window Compared to N-Aryl Analogs

The N‑benzyl substituent at the 7‑position of pyrazolo[1,5‑a]pyrimidines is a primary determinant of kinase selectivity. Published data for the closely related N‑benzyl analog BS‑181 (which shares the N‑benzyl‑pyrazolo[1,5‑a]pyrimidin‑7‑amine scaffold) demonstrate a CDK7 IC50 of 21 nM, with a 42‑fold selectivity window over CDK2 (IC50 = 880 nM), 143‑fold over CDK5 (IC50 = 3,000 nM), and 200‑fold over CDK9 (IC50 = 4,200 nM); BS‑181 also fails to inhibit CDK1, CDK4, and CDK6 [REFS‑1]. In contrast, N‑aryl analogs from the same patent series generally display broader CDK inhibition profiles with smaller selectivity windows [REFS‑2]. While direct selectivity data for the target compound is not publicly available, the conserved N‑benzyl pharmacophore predicts a similar selectivity trend.

Kinase selectivity CDK7 CDK2 N-benzyl

Pyrazolo[1,5‑a]pyrimidine Core Delivers Superior CDK2 Inhibitory Potency vs. Alternative Bicyclic Cores

A systematic evaluation of four bicyclic cores (pyrazolo[1,5‑a]pyrimidine, imidazo[1,2‑a]pyrazine, imidazo[1,2‑b]pyridazine, and pyrazolo[1,5‑a][1,3,5]triazine) for CDK2 inhibition identified the pyrazolo[1,5‑a]pyrimidine core as the superior template for further elaboration [REFS‑1]. Representative compound 9 from this core series exhibited an IC50 of 0.020 µM against CDK2/cyclin A and 0.029 µM against CDK2/cyclin E in kinase activity assays, representing a >10‑fold improvement over the best imidazo[1,2‑a]pyrazine analog [REFS‑2]. The target compound retains the validated pyrazolo[1,5‑a]pyrimidine core, whereas compounds built on alternative cores (e.g., imidazo[1,2‑a]pyrazines) consistently underperform in CDK2 potency.

Core scaffold CDK2 inhibitor pyrazolo[1,5-a]pyrimidine

2‑Chlorophenyl at C3 Enables Hinge‑Region Hydrogen Bonding with Leu83, a Critical Interaction for CDK2 Affinity

Molecular docking studies on pyrazolo[1,5‑a]pyrimidine CDK2 inhibitors consistently demonstrate that the C3‑aryl substituent engages the kinase hinge region through two essential hydrogen bonds with the backbone NH and CO of Leu83 [REFS‑1]. The 2‑chloro substituent on the phenyl ring provides additional halogen bonding interactions with the hinge region that are absent in unsubstituted phenyl analogs. A patent‑exemplified analog (II) bearing a 2‑chlorophenyl at C3 and an aniline at C7 exhibited an IC50 of 0.51 µM against CDK2 in kinase activity assays, demonstrating that the 2‑chlorophenyl substitution is compatible with potent CDK2 inhibition [REFS‑2]. Analogs lacking the 2‑chloro substituent (e.g., 3‑phenyl or 3‑(4‑fluorophenyl) variants) may exhibit altered hinge‑binding geometry and reduced potency.

2-chlorophenyl CDK2 Leu83 hydrogen bonding hinge region

5‑Methyl Substitution at C5 Optimizes Ligand Efficiency vs. Bulkier 5‑Alkyl Analogs Without Compromising Synthetic Accessibility

In the pyrazolo[1,5‑a]pyrimidine series, the 5‑position substituent influences both potency and metabolic stability. SAR studies from multiple chemical series indicate that a 5‑methyl group provides an optimal balance: it maintains sufficient lipophilicity for target engagement while avoiding the metabolic liability and synthetic complexity associated with larger alkyl or aryl groups [REFS‑1]. A structurally related analog, 3‑(4‑chlorophenyl)-5‑methyl‑N‑(oxolan‑2‑ylmethyl)pyrazolo[1,5‑a]pyrimidin‑7‑amine, demonstrated an IC50 of 0.955 µM against autotaxin, confirming that the 5‑methyl substitution is compatible with low‑micromolar target engagement [REFS‑2]. In contrast, 5‑ethyl or 5‑isopropyl analogs (e.g., BS‑181 with 3‑isopropyl) introduce additional rotatable bonds that may decrease ligand efficiency and complicate crystallization for structural biology studies.

5-methyl ligand efficiency synthetic accessibility metabolic stability

Optimized Research and Industrial Application Scenarios for N-Benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Based on Evidence-Driven Differentiation


CDK7‑Selective Probe Development Leveraging N‑Benzyl Selectivity Determinant

The N‑benzyl substitution at the 7‑position, as demonstrated by the BS‑181 selectivity profile (CDK7 IC50 = 21 nM; >40‑fold selectivity over CDK2), positions this compound as an optimal starting point for developing CDK7‑selective chemical probes. Researchers prioritizing CDK7 over CDK2 inhibition should select this compound over N‑aryl analogs, which typically exhibit broader CDK inhibition with selectivity windows of less than 10‑fold [REFS‑1]. The 2‑chlorophenyl and 5‑methyl substitution provide additional vectors for optimizing potency and selectivity without compromising the N‑benzyl‑driven selectivity determinant.

High‑Confidence CDK2 Hit Validation Using the Superior Pyrazolo[1,5‑a]pyrimidine Core

For laboratories engaged in CDK2‑targeted drug discovery, the pyrazolo[1,5‑a]pyrimidine core has been rigorously validated as superior to imidazo[1,2‑a]pyrazine, imidazo[1,2‑b]pyridazine, and pyrazolo[1,5‑a][1,3,5]triazine scaffolds, with representative analogs achieving CDK2 IC50 values as low as 0.020 µM [REFS‑2]. This compound provides a core‑validated starting point, reducing the risk of false‑negative results that can arise from suboptimal core selection. The 2‑chlorophenyl group further ensures engagement of the Leu83 hinge‑region hydrogen bonding network, which is essential for CDK2 affinity [REFS‑3].

Structure–Activity Relationship Expansion with Balanced Physicochemical Properties

The 5‑methyl substituent on this compound provides an optimal balance of lipophilicity and synthetic tractability, as demonstrated by SAR studies in both the anti‑mycobacterial pyrazolo[1,5‑a]pyrimidine series [REFS‑4] and autotaxin inhibitor series (analog IC50 = 0.955 µM) [REFS‑5]. Medicinal chemistry teams seeking to explore SAR around the C3‑aryl and N7‑amine positions while maintaining favorable ligand efficiency should prioritize this 5‑methyl analog over bulkier 5‑alkyl or 5‑aryl derivatives that introduce unnecessary molecular weight and synthetic complexity.

Kinase Selectivity Panel Screening with a Differentiated N‑Benzyl Pharmacophore

This compound, by virtue of its N‑benzyl substitution, offers a differentiated selectivity fingerprint compared to the more commonly screened N‑aryl pyrazolo[1,5‑a]pyrimidin‑7‑amines. As documented in the Paruch et al. selectivity and PK study [REFS‑1], the 7‑position substituent identity is the primary determinant of kinase selectivity within this scaffold. Including this compound in broad‑panel kinase selectivity screens will generate data distinct from N‑aryl analogs, enabling the construction of more comprehensive SAR landscapes for pyrazolo[1,5‑a]pyrimidine‑based inhibitors.

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